5-(trifluoromethyl)-1,3-oxazolidin-2-one 5-(trifluoromethyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14249231
InChI: InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-8-3(9)10-2/h2H,1H2,(H,8,9)
SMILES:
Molecular Formula: C4H4F3NO2
Molecular Weight: 155.08 g/mol

5-(trifluoromethyl)-1,3-oxazolidin-2-one

CAS No.:

Cat. No.: VC14249231

Molecular Formula: C4H4F3NO2

Molecular Weight: 155.08 g/mol

* For research use only. Not for human or veterinary use.

5-(trifluoromethyl)-1,3-oxazolidin-2-one -

Specification

Molecular Formula C4H4F3NO2
Molecular Weight 155.08 g/mol
IUPAC Name 5-(trifluoromethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-8-3(9)10-2/h2H,1H2,(H,8,9)
Standard InChI Key VYUHWHSKTXALGI-UHFFFAOYSA-N
Canonical SMILES C1C(OC(=O)N1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3-oxazolidin-2-one ring, with a trifluoromethyl group substituted at the 5-position. The planar oxazolidinone ring system (Figure 1) enables interactions with biological targets, while the electronegative -CF₃ group influences electron distribution and steric effects.

Table 1: Molecular Properties of 5-(Trifluoromethyl)-1,3-Oxazolidin-2-One

PropertyValue
Molecular FormulaC4H4F3NO2\text{C}_4\text{H}_4\text{F}_3\text{NO}_2
Molecular Weight155.08 g/mol
CAS NumberNot disclosed
Melting PointData unavailable
Boiling PointData unavailable

Physicochemical Properties

The trifluoromethyl group increases lipophilicity (logP\log P), enhancing membrane permeability and bioavailability. Quantum mechanical calculations suggest that the -CF₃ group induces a dipole moment, stabilizing interactions with hydrophobic pockets in bacterial ribosomes .

Synthesis Methods

Continuous Flow Chemistry

Modern synthesis routes employ continuous flow systems to optimize yield and purity. Key steps include:

  • Cyclization: Reaction of chlorocarbamates with sodium ethoxide under controlled temperature (60–80°C) .

  • Protection-Deprotection: Use of tert-butylcarbamyl groups to stabilize intermediates .

  • Lithium-Mediated Condensation: Reaction of carbamates with glycidylamine derivatives in tetrahydrofuran (THF) using n-butyl lithium .

Table 2: Comparison of Synthesis Techniques

MethodYield (%)ConditionsAdvantages
Continuous Flow85–9070°C, 2 barHigh purity, scalable
Lithium Condensation 78–82THF, -20°C, 12 hStereoselective control

One-Pot Processes

A patented one-pot method simplifies production by combining carbamate condensation, acid hydrolysis, and acylation in a single reactor . This approach reduces purification steps and improves industrial viability.

Biological Activity and Mechanisms

Antibacterial Efficacy

5-(Trifluoromethyl)-1,3-oxazolidin-2-one exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.

Structure-Activity Relationships (SAR)

  • -CF₃ Group: Enhances membrane penetration and resistance to enzymatic degradation.

  • Ring Modifications: Substitution at the 3-position (e.g., aryl groups) improves target affinity but reduces solubility .

Table 3: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Reference
S. aureus (MRSA)2–4
E. faecalis (VRE)4–8

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for novel antibiotics, with derivatives under clinical evaluation for multidrug-resistant infections. Its synthetic flexibility allows for modular modifications to optimize pharmacokinetics.

Material Science

Fluorinated oxazolidinones are explored as monomers for high-performance polymers, leveraging their thermal stability and chemical resistance .

Comparative Analysis with Analogues

Table 4: Key Analogues and Their Properties

CompoundSubstituentBioactivity (MIC, µg/mL)
LinezolidMorpholine1–2 (MRSA)
5-CF₃ OxazolidinoneTrifluoromethyl2–4 (MRSA)
3-Cyclohexyl DerivativeCyclohexyl8–16 (VRE)

The trifluoromethyl derivative balances potency and solubility better than bulkier substituents .

Recent Advances and Future Directions

Electrocatalytic Synthesis

Emerging methods utilize electrocatalysis to assemble oxazolidinones with tellurium moieties, though these focus on anticancer applications . Adapting these techniques for fluorinated variants could streamline production.

Resistance Mitigation

Ongoing studies aim to modify the oxazolidinone core to evade ribosomal methylation enzymes, a common resistance mechanism.

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